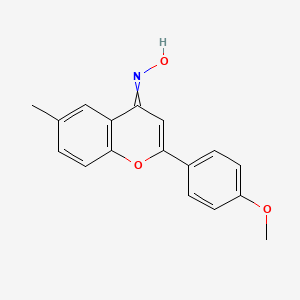
4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6-methyl-, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6-methyl-, oxime is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6-methyl-, oxime typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving appropriate precursors such as phenols and ketones.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the benzopyran core.
Oxime Formation: The oxime group is introduced by reacting the ketone group of the benzopyran with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6-methyl-, oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The methoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzopyran core.
Reduction: Amines derived from the reduction of the oxime group.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6-methyl-, oxime has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6-methyl-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins and enzymes, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-: Studied for its potential anti-inflammatory effects.
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-: Investigated for its anticancer activities.
Uniqueness
4H-1-Benzopyran-4-one, 2-(4-methoxyphenyl)-6-methyl-, oxime is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzopyran derivatives.
Eigenschaften
CAS-Nummer |
115663-23-5 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
N-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C17H15NO3/c1-11-3-8-16-14(9-11)15(18-19)10-17(21-16)12-4-6-13(20-2)7-5-12/h3-10,19H,1-2H3 |
InChI-Schlüssel |
MOJQMJZJNHMCGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=CC2=NO)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


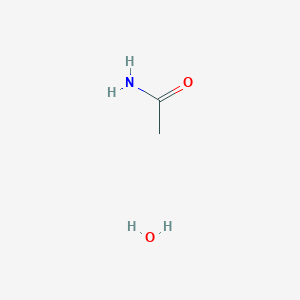
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
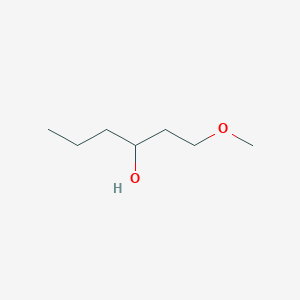
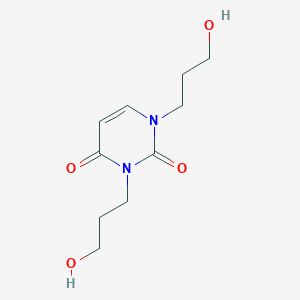
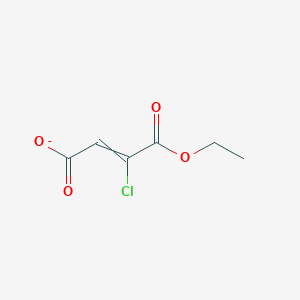
![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)

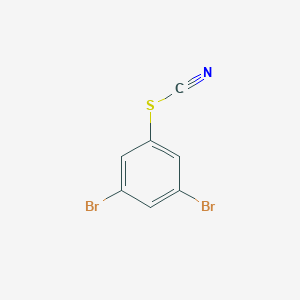
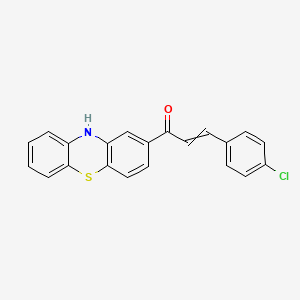
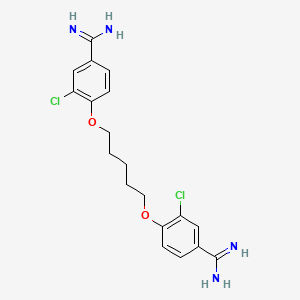
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
